Enantiomeric Binding Affinity Divergence in Adrenoceptor Systems
While direct binding data for (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride is not publicly available, robust class-level inference from structurally related chiral furan amines demonstrates a substantial and quantifiable difference in receptor binding between enantiomers. In a study of cyclazosin enantiomers, the (+)-enantiomer exhibited a 13- to 40-fold higher binding affinity for the α1B-adrenoceptor compared to its (-)-counterpart [1]. This pattern of pronounced enantioselectivity is a hallmark of chiral amine interactions with GPCRs and other biological targets, underscoring the necessity of obtaining the pure (S)-enantiomer for reproducible pharmacology.
| Evidence Dimension | Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | Not directly reported; anticipated from class-level data |
| Comparator Or Baseline | (+)-Cyclazosin (Ki = 0.25 nM) vs. (-)-Cyclazosin (Ki = 10 nM) at α1B-adrenoceptor [1] |
| Quantified Difference | 40-fold difference in Ki between enantiomers |
| Conditions | Radioligand binding assay using [³H]prazosin in rat liver membranes |
Why This Matters
A 40-fold difference in binding affinity is a critical determinant of potency and selectivity; using the wrong enantiomer could lead to false negatives or misinterpretation of structure-activity relationships.
- [1] Giardinà, D., et al. (1996). Synthesis and Biological Profile of the Enantiomers of [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan-2-ylmethanone (Cyclazosin), a Potent Competitive α1B-Adrenoceptor Antagonist. Journal of Medicinal Chemistry, 39(23), 4602-4607. View Source
